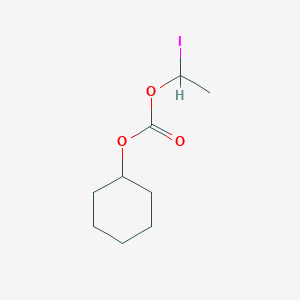

1-Iodoethyl cyclohexyl carbonate

Vue d'ensemble

Description

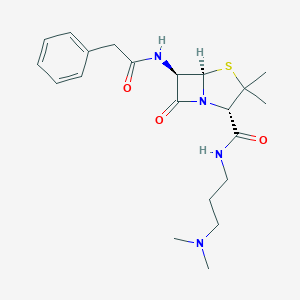

La bléomycine est un antibiotique glycopeptidique dérivé de la bactérie Streptomyces verticillus. Elle a été découverte en 1966 par le microbiologiste Hamao Umezawa. La bléomycine est principalement utilisée comme agent chimiothérapeutique pour traiter divers types de cancer, notamment le lymphome de Hodgkin, le lymphome non hodgkinien, le cancer des testicules, le cancer de l’ovaire et le cancer du col de l’utérus . Elle est connue pour sa capacité à inhiber la synthèse de l’ADN, ce qui la rend efficace pour cibler les cellules cancéreuses en division rapide .

Méthodes De Préparation

La bléomycine est produite par fermentation microbienne utilisant Streptomyces verticillus. Le processus de fermentation implique la culture de la bactérie dans un milieu riche en nutriments dans des conditions contrôlées. La production peut être améliorée en régulant les voies métaboliques impliquées dans la biosynthèse de la bléomycine . Le bouillon de fermentation est ensuite soumis à des processus d’extraction et de purification pour isoler la bléomycine. Les méthodes de production industrielle comprennent l’optimisation des conditions de fermentation telles que la température, le pH et les niveaux d’oxygène afin de maximiser le rendement .

Analyse Des Réactions Chimiques

La bléomycine subit diverses réactions chimiques, notamment l’oxydation et la réduction. Une réaction notable est la formation de complexes de métallobléomycine lorsque la bléomycine se lie à des ions métalliques tels que le fer. Ces complexes génèrent des espèces réactives de l’oxygène qui provoquent des dommages oxydatifs à l’ADN . Les réactifs couramment utilisés dans ces réactions comprennent les ions cuivre et l’acide ascorbique . Les principaux produits formés à partir de ces réactions sont des cassures simple et double brin de l’ADN, ce qui conduit à la mort cellulaire .

Applications De Recherche Scientifique

La bléomycine a un large éventail d’applications en recherche scientifique :

Mécanisme D'action

Le principal mécanisme par lequel la bléomycine exerce ses effets est l’inhibition de la synthèse de l’ADN. La bléomycine se lie à l’ADN et forme des complexes avec des ions métalliques, tels que le fer, ce qui conduit à la génération d’espèces réactives de l’oxygène. Ces espèces réactives de l’oxygène provoquent des dommages oxydatifs à l’ADN, entraînant des cassures simple et double brin . L’inhibition de la synthèse de l’ADN conduit finalement à la mort cellulaire. La bléomycine a également certains effets inhibiteurs sur la synthèse de l’ARN et des protéines .

Comparaison Avec Des Composés Similaires

La bléomycine fait partie d’une famille d’antibiotiques glycopeptidiques qui comprend des composés similaires tels que la pingyangmycine (bléomycine A5) et d’autres analogues de la bléomycine (A1–A6, B1–B5) . Ces composés partagent des mécanismes d’action et des voies de cytotoxicité similaires, s’appuyant sur la génération de cassures d’ADN pour exercer leurs effets anticancéreux . La bléomycine est unique dans sa combinaison spécifique de structures glycopeptidiques et sa capacité à former des complexes de métallobléomycine, ce qui améliore son activité de clivage de l’ADN .

Des composés similaires comprennent :

- Pingyangmycine (bléomycine A5)

- Bléomycine A1, A3, A4, A6

- Bléomycine B1, B3, B4, B5

L’unicité de la bléomycine réside dans sa structure glycopeptidique spécifique et sa puissante activité de clivage de l’ADN, ce qui en fait un agent chimiothérapeutique précieux .

Propriétés

IUPAC Name |

cyclohexyl 1-iodoethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15IO3/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBLBPRJIBIRBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)OC1CCCCC1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455557 | |

| Record name | 1-IODOETHYL CYCLOHEXYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102672-57-1 | |

| Record name | 1-IODOETHYL CYCLOHEXYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

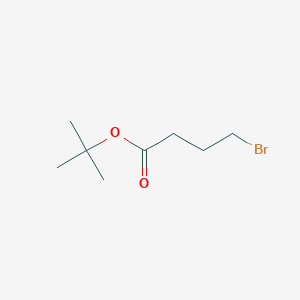

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

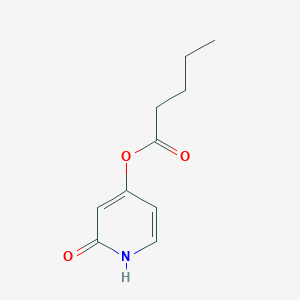

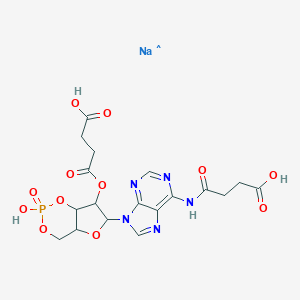

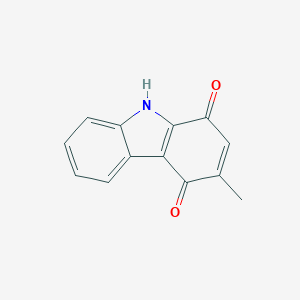

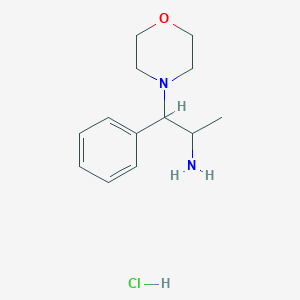

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.